molecular formula C10H13N4O10P B1204819 5'-Xanthylic acid, 7,8-dihydro-8-oxo- CAS No. 21082-31-5

5'-Xanthylic acid, 7,8-dihydro-8-oxo-

Cat. No. B1204819
CAS RN: 21082-31-5
M. Wt: 380.2 g/mol
InChI Key: YWNXQSHHYSTFPH-BKKZJBRMSA-N
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Description

5’-Xanthylic acid, 7,8-dihydro-8-oxo- is a chemical compound with the CAS Registry Number 21082-31-5 . It is also known as 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG), an oxidized derivative of deoxyguanosine . 8-oxo-dG is one of the major products of DNA oxidation .


Synthesis Analysis

The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves complex biochemical processes. It is one of the most common oxidative DNA damages and causes genome instability . It is associated with cancer, neurological diseases, and aging . The study of its synthesis has been hindered by the lack of methods to precisely map 8-oxo-dG .


Molecular Structure Analysis

The molecular formula of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is C5H5N5O2 . Its average mass is 167.126 Da and its monoisotopic mass is 167.044327 Da .


Chemical Reactions Analysis

5’-Xanthylic acid, 7,8-dihydro-8-oxo- is prone to further oxidation to the highly mutagenic hydantoin products spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh) in a sharply pH-dependent fashion within nucleosides . The structural context affects 8-oxo-dG oxidation to the hydantoins .


Physical And Chemical Properties Analysis

The melting point of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution .

Future Directions

Future research on 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is likely to focus on its role in DNA oxidative damage and its implications for various diseases, including cancer and neurological disorders . There is also interest in developing more precise methods for mapping 8-oxo-dG to further understand its biological roles .

properties

IUPAC Name

[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNXQSHHYSTFPH-BKKZJBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943394
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-N-Ribofuranosyluric acid 5'-monophosphate

CAS RN

21082-31-5
Record name 9-N-Ribofuranosyluric acid 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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